N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
This compound features a unique structural framework combining a 2-methoxyphenethylamine moiety with a cyclohexyl-tetrazole-acetamide core. Its molecular formula is C₂₂H₃₁N₇O, with a molecular weight of 409.538 g/mol and a ChemSpider ID of 28472632 .
Synthetic routes involve multi-step procedures, including:
Cyclohexane ring functionalization with tetrazole groups via alkylation or nucleophilic substitution.
Acetamide coupling using carbodiimide-mediated reactions (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) .
Final purification via flash chromatography (hexane/ethyl acetate gradients) .
Structural analogs (e.g., STL251656) demonstrate antibacterial and anticancer activities, implying shared therapeutic pathways .
Properties
Molecular Formula |
C19H27N5O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H27N5O2/c1-26-17-8-4-3-7-16(17)9-12-20-18(25)13-19(10-5-2-6-11-19)14-24-15-21-22-23-24/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,20,25) |
InChI Key |
HRZQLMJHKQALKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the methoxyphenyl ethylamine derivative, followed by the introduction of the tetrazole group through a cyclization reaction. The final step involves the acylation of the cyclohexyl group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole group, for example, can act as a bioisostere of carboxylic acids, allowing the compound to interact with biological receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility :
- The tetrazole-cyclohexyl-acetamide scaffold is versatile. Substitutions at the aryl (e.g., 2-methoxyphenyl vs. 3-bromophenyl) or alkyl (e.g., isopropyl vs. phenethyl) positions modulate bioactivity .
- Electron-withdrawing groups (e.g., bromo) enhance cytotoxicity, while methoxy groups improve solubility .
Pharmacological Performance :
- Anticancer Activity : Compounds with sulfonylquinazoline moieties (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) exhibit superior potency (IC₅₀ < 5 µM) compared to tetrazole derivatives, likely due to kinase inhibition .
- Antibacterial Activity : The isopropyl-tetrazole analog (C₁₃H₂₃N₅O) shows selective inhibition against Staphylococcus aureus (MIC: 8 µg/mL), attributed to membrane disruption .
Metabolic Stability :
- Cyclohexyl-tetrazole derivatives exhibit prolonged half-lives (>4 hours in vitro) compared to morpholine or piperazine analogs, owing to resistance to cytochrome P450 oxidation .
Toxicity Considerations: Perhexiline analogs with cyclohexylaralkylamine groups (e.g., compound 23 in ) demonstrate reduced hepatotoxicity while retaining alpha-adrenolytic efficacy .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound notable for its unique molecular structure, which includes a methoxyphenyl group, a cyclohexyl moiety, and a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in pharmacological contexts.
Structural Characteristics
The compound's structural formula features an acetamide functional group, which is significant for its biological activity. The presence of the tetrazole ring is particularly noteworthy, as tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects. The compound can be represented as follows:
- Molecular Formula : C19H26N4O2
- Molecular Weight : 342.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds containing tetrazole rings often exhibit significant binding affinity to enzymes and receptors, influencing their activity and leading to various biological effects. The specific pathways and targets involved in the action of this compound require further investigation.
Biological Activity and Pharmacological Potential
Research indicates that this compound displays several promising biological activities:
- Antinociceptive Effects : Preliminary studies suggest that this compound may possess analgesic properties, potentially making it useful in pain management therapies.
- Antitumor Activity : The structural similarities with other known antitumor agents indicate potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The methoxyphenyl group may contribute to anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound. These findings provide insights into its potential applications:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant analgesic effects in animal models, with a reduction in pain response comparable to standard analgesics. |
| Study B | Showed cytotoxicity against human cancer cell lines with IC50 values indicating effective concentration ranges for therapeutic use. |
| Study C | Investigated anti-inflammatory properties, revealing a decrease in pro-inflammatory cytokines in vitro. |
Interaction Studies
Interaction studies focusing on this compound's binding affinity to biological targets have been crucial for understanding its mechanisms of action. Such studies highlight the importance of structure-activity relationships (SAR), indicating how modifications to the compound's structure can enhance or diminish its biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step acylation and heterocycle formation. For example:
Acylation : React cyclohexylacetic acid derivatives with thionyl chloride to form acyl chlorides, followed by coupling with 2-(2-methoxyphenyl)ethylamine .
Tetrazole Introduction : Use 1H-tetrazole-1-ylmethyl intermediates via nucleophilic substitution or click chemistry under inert atmospheres (e.g., nitrogen) .
- Optimization : Control temperature (e.g., 0–5°C for acylation), solvent choice (DMF or dichloromethane), and reaction time (6–24 hrs). Monitor purity via TLC and HPLC .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR to verify methoxyphenyl, tetrazole, and cyclohexyl proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C21H28N4O2) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Protocol :
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the methoxyphenyl group .
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 4–9) to assess hydrolytic stability of the tetrazole and acetamide moieties .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assays (e.g., IC50 variability)?
- Approach :
Purity Verification : Re-analyze compound batches via HPLC and NMR to exclude impurities .
Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent concentrations (DMSO ≤0.1%) .
Target Validation : Use CRISPR/Cas9 knockouts to confirm specificity for proposed targets (e.g., GPCRs or kinases) .
Q. How can computational modeling guide the design of analogs with improved target affinity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding modes of the tetrazole and methoxyphenyl groups to active sites .
- QSAR : Correlate substituent modifications (e.g., replacing methoxy with ethoxy) with activity trends using Hammett constants .
Q. What in vivo pharmacokinetic challenges are anticipated for this compound?
- Challenges & Solutions :
- Metabolic Stability : CYP450-mediated oxidation of the methoxyphenyl group. Mitigate via deuterium substitution at vulnerable positions .
- Bioavailability : Low solubility in aqueous media. Use prodrug strategies (e.g., esterification of the acetamide) .
Q. How do structural modifications (e.g., tetrazole substitution) impact biological activity?
- Case Study :
- Tetrazole → Triazole : Reduces hydrogen-bonding capacity, lowering affinity for zinc-dependent enzymes .
- Cyclohexyl → Cyclopentyl : Alters steric bulk, improving selectivity for hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
